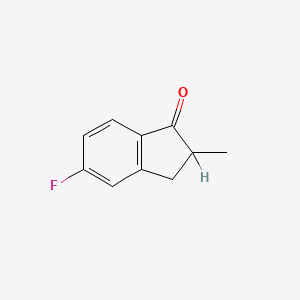

5-Fluoro-2-methylindan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJXQEIMQBPTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961497 | |

| Record name | 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41201-58-5 | |

| Record name | 5-Fluoro-2,3-dihydro-2-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41201-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041201585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methylindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylindan-1-one: A Key Intermediate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Indanones in Drug Discovery

In the landscape of contemporary drug development, the indanone scaffold represents a privileged structure, forming the core of numerous biologically active molecules. The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to modulate their physicochemical and pharmacological properties. 5-Fluoro-2-methylindan-1-one (CAS 41201-58-5) is a key exemplar of this class of compounds. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

This compound is a white crystalline solid at room temperature.[2] It is generally soluble in common organic solvents such as alcohols, ethers, and ketones.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 41201-58-5 | [2] |

| Molecular Formula | C₁₀H₉FO | [2] |

| Molecular Weight | 164.18 g/mol | [2] |

| Appearance | White crystal | [2] |

| Melting Point | ~80-82 °C | [2] |

| Boiling Point | 251.8 °C at 760 mmHg | [2] |

| Density | 1.179 g/cm³ | [2] |

| Flash Point | 98 °C | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic Data Analysis

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-7.8 ppm). The fluorine atom at the 5-position will introduce splitting patterns (doublets or doublet of doublets) for the adjacent aromatic protons.

-

CH Proton (1H): A multiplet in the region of δ 2.5-3.0 ppm, corresponding to the proton at the 2-position.

-

CH₂ Protons (2H): Two diastereotopic protons of the methylene group at the 3-position, appearing as a pair of doublets of doublets (or a more complex multiplet) in the region of δ 2.8-3.5 ppm.

-

CH₃ Protons (3H): A doublet in the upfield region (δ 1.1-1.3 ppm), due to coupling with the proton at the 2-position.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-165 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

CH Carbon (1C): A signal around δ 40-45 ppm for the carbon at the 2-position.

-

CH₂ Carbon (1C): A signal around δ 30-35 ppm for the carbon at the 3-position.

-

CH₃ Carbon (1C): A signal in the upfield region, around δ 15-20 ppm.

Predicted Infrared (IR) Spectrum:

-

C=O Stretch: A strong absorption band in the region of 1700-1720 cm⁻¹, characteristic of a conjugated ketone.

-

C-F Stretch: An absorption band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expect fragmentation patterns involving the loss of CO (m/z = 136) and the methyl group (m/z = 149).

Synthesis of this compound: A Mechanistic Approach

A common and effective method for the synthesis of this compound involves an intramolecular cyclization reaction. A specific protocol is outlined below.[3]

Experimental Protocol: Intramolecular Cyclization

Reaction:

Materials:

-

3-dimethylamino-4'-fluoro-2-methylpropiophenone (0.20 mole)

-

Concentrated sulfuric acid (100 ml)

-

Toluene

-

Aqueous sodium hydroxide

-

Water

-

Ice

Procedure:

-

A mixture of 42 g (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone and 100 ml of concentrated sulfuric acid is prepared.[3]

-

The mixture is warmed to 90°C over one hour and stirred at this temperature for an additional two hours.[3]

-

The reaction is then cooled and quenched by carefully pouring it into ice.[3]

-

The product is extracted into toluene.[3]

-

The toluene layer is washed sequentially with aqueous sodium hydroxide and water.[3]

-

The toluene layer is concentrated in vacuo to yield 5-fluoro-2-methyl-1-indanone.[3]

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, promoting the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) by protonating the carbonyl group and facilitating the elimination of the dimethylamino group as a leaving group.

-

Heating to 90°C: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

-

Quenching with Ice: Rapidly stops the reaction and dilutes the strong acid, allowing for safe handling and extraction.

-

Toluene Extraction: Toluene is an effective organic solvent for extracting the nonpolar product from the aqueous acidic mixture.

-

Aqueous Sodium Hydroxide Wash: Neutralizes any remaining sulfuric acid in the organic layer.

-

Water Wash: Removes any residual salts and base from the organic layer.

-

Concentration in vacuo: Removes the volatile toluene solvent to isolate the final product.

Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for this compound is limited, the broader class of fluorinated indanones and their derivatives has shown significant promise in various therapeutic areas. This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

Potential as a Scaffold for Bioactive Molecules

Derivatives of fluorinated indanones and related structures have been investigated for a range of biological activities, making them attractive scaffolds for drug discovery.

-

Anticancer Agents: The indanone scaffold is a key component in the design of compounds with anticancer properties.[4] For instance, derivatives of 5-fluoro-1-indanone have been explored for their potential to exhibit anti-cancer activity.[4] The mechanism of action for some indanone derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

-

Anti-inflammatory and Antimicrobial Agents: Indanone derivatives have been shown to possess anti-inflammatory and antimicrobial properties.[3] The indanone core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

α-Glucosidase Inhibitors: Structurally related 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors, suggesting that the fluorinated phenyl ring system is a key pharmacophore for this activity.[5][6] This highlights the potential for derivatives of this compound to be explored for the management of diabetes.[5][6]

The following diagram illustrates a generalized workflow for utilizing this compound in a drug discovery program.

Safety and Handling

This compound is an organic compound that may be toxic to humans.[5] It is crucial to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat.[5] In case of insufficient ventilation, wear respiratory protection.

-

Handling: Avoid contact with skin, eyes, and respiratory tract.[5] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, and well-ventilated place, away from fire and oxidizing agents.[2] Keep the container tightly sealed.

Conclusion

This compound is a strategically important fluorinated building block in medicinal chemistry. Its synthesis is well-established, and its physicochemical properties make it a versatile intermediate for the creation of diverse molecular architectures. While direct biological data on this specific compound is sparse, the proven activities of related fluorinated indanones and their derivatives in areas such as oncology and metabolic diseases underscore its significant potential. This guide provides a foundational understanding for researchers to leverage the unique properties of this compound in the pursuit of novel therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-2-methylindan-1-one: Physicochemical Properties, Synthesis, and Scientific Applications

Abstract: 5-Fluoro-2-methylindan-1-one (CAS No: 41201-58-5) is a fluorinated derivative of 2-methylindan-1-one, a structural motif of interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom onto the indanone scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical characteristics, synthetic methodologies, and chemical reactivity. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel compounds.

Part 1: Core Physicochemical & Structural Profile

This compound is a white crystalline solid at ambient temperature.[1][2] Its core structure consists of a dihydrinden-1-one (indanone) backbone, featuring a fluorine atom at the 5-position of the aromatic ring and a methyl group at the 2-position of the five-membered ring. This substitution pattern dictates its physical properties and chemical behavior.

The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring and the reactivity of the adjacent carbonyl group. The methyl group at the alpha-position to the carbonyl introduces a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers unless a stereospecific synthesis is employed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41201-58-5 | [1][3] |

| Molecular Formula | C₁₀H₉FO | [1][2] |

| Molecular Weight | 164.18 g/mol | [1] |

| Appearance | White Crystalline Solid | [1][2] |

| Melting Point | 80-82 °C | [1][2] |

| Boiling Point | ~176-180 °C; 251.8 °C at 760 mmHg | [1][2][4] |

| Density | 1.179 g/cm³ | [1][4] |

| Solubility | Soluble in organic solvents (alcohols, ethers, ketones) | [1][2] |

| Flash Point | 98 °C | [1][4] |

| Refractive Index | 1.533 - 1.5339 | [1][4] |

| Vapor Pressure | 0.02 mmHg at 25 °C | [1] |

| Storage | Room temperature, sealed in a dry environment | [1] |

Note on Boiling Point: The discrepancy in reported boiling points may arise from measurements taken under different pressure conditions or variations in experimental purity. The value of 251.8 °C at atmospheric pressure (760 mmHg) is a standard reference point.[1][4]

Spectroscopic Characterization (Predicted)

While comprehensive, publicly available spectral data for this compound is limited, its expected spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds like 5-Fluoro-1-indanone.[5][6]

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons, with coupling patterns complicated by both H-H and H-F interactions. The methine proton at the C2 position would appear as a multiplet, coupled to the adjacent methylene protons and the C2-methyl protons. The methyl group would present as a doublet. The C3 methylene protons would likely appear as complex multiplets.

-

¹³C NMR: The spectrum would show ten distinct carbon signals. The carbonyl carbon (C1) would be the most downfield signal. The aromatic carbons would show characteristic splittings due to C-F coupling, with the carbon directly bonded to fluorine (C5) exhibiting the largest coupling constant.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift characteristic of an aryl fluoride.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone (~1710-1730 cm⁻¹), aromatic C=C stretching bands (~1600 cm⁻¹ and ~1480 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and a strong C-F stretching band (~1250 cm⁻¹).[6]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 164. A characteristic fragmentation pattern for cyclic ketones would be the loss of carbon monoxide (CO), leading to a significant fragment at m/z 136.

Part 2: Synthesis and Purification

The synthesis of this compound can be achieved via intramolecular cyclization. One documented method involves the acid-catalyzed cyclization of a substituted propiophenone.[7] This approach is efficient for forming the indanone ring system.

Experimental Protocol: Synthesis via Intramolecular Cyclization[7]

This protocol describes the synthesis starting from 3-dimethylamino-4'-fluoro-2-methylpropiophenone. The core of this reaction is a Mannich-type reaction followed by an acid-catalyzed elimination and intramolecular Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable round-bottom flask, combine 3-dimethylamino-4'-fluoro-2-methylpropiophenone (0.20 mole) with concentrated sulfuric acid (100 mL).

-

Causality: Concentrated sulfuric acid serves as both the solvent and the catalyst. It protonates the carbonyl group, activating the molecule for cyclization, and facilitates the elimination of the dimethylamino group to form a reactive intermediate that undergoes the intramolecular Friedel-Crafts reaction.

-

-

Heating: Warm the mixture to 90°C over a period of one hour with continuous stirring. Maintain the reaction at 90°C for an additional two hours.

-

Causality: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate. The gradual heating prevents uncontrolled side reactions.

-

-

Quenching: After the reaction period, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

-

Causality: This quenching step neutralizes the strong acid and precipitates the organic product, which is typically insoluble in the resulting aqueous solution. The use of ice helps to dissipate the heat generated during the neutralization of sulfuric acid.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into toluene.

-

Causality: Toluene is an organic solvent immiscible with water, in which the desired indanone product is soluble. This allows for the separation of the product from the aqueous acidic solution and inorganic salts.

-

-

Washing: Wash the toluene layer sequentially with an aqueous sodium hydroxide solution and then with water.

-

Causality: The sodium hydroxide wash removes any remaining acidic impurities. The final water wash removes any residual sodium hydroxide and other water-soluble impurities.

-

-

Isolation: Dry the toluene layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure (in vacuo) to yield the crude 5-fluoro-2-methyl-1-indanone.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel, leveraging its reported solubility in organic solvents.[1]

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Part 3: Chemical Reactivity and Stability

The reactivity of this compound is governed by its key functional groups: the ketone, the fluorinated aromatic ring, and the acidic α-protons.

-

Carbonyl Reactivity: The ketone is susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.[8] This facilitates reactions such as reductions, reductive aminations, and condensations (e.g., Knoevenagel or aldol reactions).

-

α-Proton Acidity: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the C2 position.

-

Aromatic Ring Reactivity: The fluorine atom activates the C5 position for nucleophilic aromatic substitution (SₙAr) reactions, especially if the ring is further activated by other electron-withdrawing groups.[9]

The compound should be stored in a dry, sealed container to prevent hydration or reaction with atmospheric moisture.[1] It is generally stable under standard laboratory conditions but should be kept away from strong oxidizing agents and strong bases.

Part 4: Applications in Research and Drug Discovery

This compound is primarily utilized as a versatile chemical intermediate and building block in organic synthesis.[1][2] Its structural features make it a valuable precursor for creating more complex molecules with potential therapeutic applications.

While specific drugs derived directly from this compound are not widely documented, its structural class is highly relevant in medicinal chemistry:

-

Scaffold for Bioactive Molecules: Indanone derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[10][11] The fluorine and methyl substitutions on this specific scaffold provide chemists with a tool to fine-tune the steric and electronic properties of target molecules for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: Fluorinated indole and pyrrolotriazine derivatives, which share structural similarities, have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase for cancer therapy.[12][13] The 5-fluoroindanone core could serve as a starting point for developing new classes of kinase inhibitors.

-

CNS Agents: The parent compound, 5-fluoro-1-indanone, is a key intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease.[9] This suggests that derivatives of this compound could be explored for activity against neurodegenerative disorders.

Part 5: Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate care.

-

Hazards: It may be harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[14]

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid generating dust.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 41201-58-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Fluoro-2-methylindan-1-one molecular structure and weight

An In-Depth Technical Guide to 5-Fluoro-2-methylindan-1-one: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated derivative of indanone, a class of bicyclic ketones that serve as foundational scaffolds in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom and a methyl group onto the indanone core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a highly valuable intermediate for the synthesis of complex bioactive molecules and advanced materials.[1][2][3]

As a Senior Application Scientist, this guide aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its molecular characteristics, detail a robust synthetic protocol with mechanistic insights, outline methods for its analytical characterization, and explore its applications, particularly its role as a precursor in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular architecture of this compound consists of a benzene ring fused to a five-membered cyclopentanone ring. The key substitutions are a fluorine atom at the 5-position of the aromatic ring and a methyl group at the 2-position of the aliphatic ring, which is adjacent to the carbonyl group.

The presence of the electron-withdrawing fluorine atom on the aromatic ring influences the reactivity of the entire molecule, particularly the electrophilicity of the carbonyl carbon. The methyl group at the alpha-position to the ketone introduces a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers unless a stereospecific synthesis is employed.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉FO | [1][4] |

| Molecular Weight | 164.18 g/mol | [1] |

| CAS Number | 41201-58-5 | [1][5] |

| Appearance | White crystalline solid | [1][4] |

| Melting Point | 80-82 °C | [1][4] |

| Boiling Point | 251.8 °C at 760 mmHg | [1] |

| Density | 1.179 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents (alcohols, ethers, ketones) | [1][4] |

Synthesis and Manufacturing

Synthetic Strategy: Intramolecular Cyclization

The synthesis of this compound is efficiently achieved via an acid-catalyzed intramolecular cyclization. A common and effective method starts with 3-dimethylamino-4'-fluoro-2-methylpropiophenone.[6][7] This strategy relies on the principle of an intramolecular electrophilic aromatic substitution, where a strong acid protonates the precursor, leading to the elimination of the dimethylamino group and formation of a reactive carbocation intermediate that subsequently attacks the electron-rich fluorophenyl ring to form the five-membered ring of the indanone core.

Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent, promoting the cyclization reaction efficiently at an elevated temperature.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. Each step is critical for the success of the synthesis.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, carefully add 100 mL of concentrated sulfuric acid.

-

Addition of Precursor: To the stirred sulfuric acid, slowly add 42 g (0.20 mole) of 3-dimethylamino-4'-fluoro-2-methylpropiophenone. The addition should be controlled to manage any initial exotherm.

-

Cyclization Reaction: Gradually warm the mixture to 90°C over a period of one hour. Maintain this temperature and continue stirring for an additional two hours to ensure the reaction proceeds to completion.[6] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling the reaction mixture to room temperature, carefully pour it onto a sufficient quantity of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the organic product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into toluene (3 x 100 mL). Toluene is selected for its good solvency of the product and immiscibility with water.

-

Purification - Washing: Combine the organic layers and wash sequentially with a 1M aqueous sodium hydroxide (NaOH) solution to remove any acidic impurities, followed by a wash with water to remove residual base and salts.[6]

-

Isolation: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides unambiguous structural verification.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region: Multiple signals between 7.0-8.0 ppm, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - Aliphatic Region: A multiplet for the methine proton (C2-H), two distinct multiplets for the diastereotopic methylene protons (C3-H₂), and a doublet for the methyl protons (C2-CH₃) due to coupling with the C2 proton. |

| ¹³C NMR | - Carbonyl: A signal downfield (~200 ppm). - Aromatic: Multiple signals in the 110-160 ppm range, with some showing characteristic splitting due to C-F coupling (¹JCF, ²JCF, etc.). - Aliphatic: Signals for the methine (C2), methylene (C3), and methyl carbons. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 164.18, corresponding to the molecular weight of the compound. - Fragmentation: Characteristic losses of CO (m/z 136) and CH₃ (m/z 149) are expected. |

| Infrared (IR) Spectroscopy | - C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - C-F Stretch: A strong band typically found in the 1100-1300 cm⁻¹ region. |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical building block.[1][4]

The Fluorinated Indanone Scaffold in Medicinal Chemistry

The indanone core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of fluorine is a well-established strategy to enhance key pharmaceutical properties:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[2][3]

-

Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, improving potency.[3]

-

Lipophilicity & Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.[3]

Derivatives of fluorinated indanones are actively investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents.[3][8][9]

Caption: Role as a precursor to bioactive compounds.

Safety and Handling

This compound is an organic chemical and should be handled with appropriate care.[4] Standard laboratory safety protocols should be followed:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation, ingestion, and direct contact with skin and eyes.[4]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methylindan-1-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-Fluoro-2-methylindan-1-one (CAS No. 41201-58-5), a fluorinated indanone derivative of interest to researchers in medicinal chemistry and organic synthesis. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on first principles of spectroscopy and comparative analysis with the well-characterized parent compound, 5-Fluoro-1-indanone. We present an in-depth interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as an authoritative reference for scientists involved in the synthesis, identification, and quality control of this compound, providing both theoretical grounding and practical, field-proven insights into the experimental workflows required for its characterization.

Introduction: The Significance of this compound

This compound is a substituted aromatic ketone built on the indanone framework. The introduction of a fluorine atom and a methyl group onto the core structure significantly influences its physicochemical properties. Fluorine substitution is a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1] The methyl group at the C2 position introduces a chiral center, making the molecule a target for stereoselective synthesis and a precursor for more complex chiral structures.

Given its potential as a versatile building block in the synthesis of novel therapeutic agents, a thorough understanding of its spectroscopic signature is paramount for unambiguous structural confirmation and purity assessment. This guide explains the causality behind the expected spectral features, provides detailed protocols for data acquisition, and presents the predicted data in a clear, structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis hinges on understanding how the electronic environment of each proton and carbon nucleus, influenced by the carbonyl group, the aromatic ring, the fluorine atom, and the methyl group, dictates its resonance frequency.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum is predicted to be complex due to the presence of a chiral center at C2, which renders the two adjacent methylene protons (C3) diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals, each split by the other (geminal coupling) and by the proton at C2. Furthermore, the fluorine atom at C5 will introduce long-range couplings (J-coupling) to the aromatic protons, providing a key diagnostic feature.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H7 | 7.70 - 7.80 | dd | JH7-H6 ≈ 8.5, JH7-F ≈ 5.5 |

| H6 | 7.10 - 7.20 | ddd | JH6-H7 ≈ 8.5, JH6-H4 ≈ 2.5, JH6-F ≈ 8.5 |

| H4 | 7.05 - 7.15 | dd | JH4-F ≈ 9.0, JH4-H6 ≈ 2.5 |

| H3a (diastereotopic) | 3.30 - 3.45 | dd | Jgeminal ≈ -17.0, JH3a-H2 ≈ 8.0 |

| H3b (diastereotopic) | 2.75 - 2.90 | dd | Jgeminal ≈ -17.0, JH3b-H2 ≈ 4.0 |

| H2 | 2.65 - 2.80 | m | - |

| -CH₃ | 1.25 - 1.35 | d | JH-H2 ≈ 7.0 |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved and the solution is clear.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Perform standard shimming procedures to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Reference the spectrum to the TMS signal at 0.00 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The most notable feature will be the carbon-fluorine couplings (JC-F). The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. Adjacent carbons (C4, C6, C4a, C7a) will show smaller two- and three-bond couplings, which is a definitive indicator of the fluorine's position on the aromatic ring.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C1 (C=O) | ~205 | d | ³JC-F ≈ 4 |

| C5 | ~165 | d | ¹JC-F ≈ 255 |

| C7a | ~155 | d | ²JC-F ≈ 10 |

| C4a | ~130 | d | ²JC-F ≈ 10 |

| C7 | ~127 | d | ³JC-F ≈ 9 |

| C4 | ~116 | d | ²JC-F ≈ 22 |

| C6 | ~113 | d | ²JC-F ≈ 23 |

| C2 | ~42 | s | - |

| C3 | ~35 | s | - |

| -CH₃ | ~16 | s | - |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most diagnostic absorption will be the strong, sharp peak corresponding to the carbonyl (C=O) group of the five-membered ring ketone. The presence of the C-F bond and the aromatic ring will also give rise to characteristic absorptions.

Data Presentation: Key IR Absorption Bands This data is predicted based on the known absorptions for 5-Fluoro-1-indanone.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1610 | Medium | Aromatic C=C Stretch |

| ~1490 | Medium | Aromatic C=C Stretch |

| ~1260 | Strong | Aryl C-F Stretch |

| ~850 | Strong | Aromatic C-H Bend (Out-of-plane) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

References

An In-depth Technical Guide to 5-Fluoro-2-methylindan-1-one: Physicochemical Properties and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylindan-1-one is a fluorinated derivative of 2-methylindan-1-one, a class of compounds that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom can modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] As a functionalized indanone, this compound serves as a versatile synthetic intermediate in the development of more complex molecules, particularly in the pursuit of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed methodologies for their experimental determination, and a discussion of their significance in the context of drug discovery and development.

Physicochemical Properties of this compound

The melting and boiling points are fundamental physical constants that provide critical information about the purity and identity of a chemical compound. For this compound, a white crystalline solid, these properties are summarized below.[2][3]

| Property | Value | Source |

| Melting Point | ~80-82 °C | --INVALID-LINK--[2] |

| Boiling Point | ~176-180 °C | --INVALID-LINK--[2] |

| Boiling Point (at 760 mmHg) | 251.8 °C | --INVALID-LINK--[3] |

It is important to note the discrepancy in the reported boiling points. The value of approximately 176-180 °C may represent the boiling point under reduced pressure, a common practice for high-boiling-point organic compounds to prevent decomposition. The higher value of 251.8 °C is specified at standard atmospheric pressure (760 mmHg).[3] When comparing experimental values to literature, it is crucial to consider the pressure at which the boiling point was determined.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is essential for compound characterization and purity assessment. The following sections detail standard laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated digital instrument).

-

Heating: The apparatus is heated gradually, with the heating rate reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination: Microscale Capillary Method

For small sample quantities, the microscale capillary method is a convenient and accurate technique for determining the boiling point.

Protocol:

-

Sample Preparation: A small amount of liquid this compound (a few drops) is placed in a small-diameter test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube).

-

Heating: The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and then the vapor of the substance expand.

-

Observation: The heating is discontinued once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point.

Significance in Research and Drug Development

The melting and boiling points of a compound like this compound are not merely identification tags; they hold significant implications for its handling, purification, and formulation in a pharmaceutical context.

-

Purity Assessment: A sharp and well-defined melting point is a primary indicator of a compound's purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This is a critical quality control parameter in drug substance manufacturing.

-

Compound Identification: While not definitive on its own, a measured melting or boiling point that matches a reliable literature value provides strong evidence for the identity of a synthesized compound.

-

Purification Strategy: The boiling point is a key parameter in designing purification strategies such as distillation. For high-boiling-point compounds like this compound, vacuum distillation is often employed to lower the boiling temperature and prevent thermal decomposition.

-

Formulation and Stability: The melting point influences the choice of solid-state formulation. A compound with a low melting point may be more prone to physical instability during storage and processing.

-

Biopharmaceutical Properties: The fluorine atom in this compound can influence its lipophilicity and other properties that affect its absorption, distribution, metabolism, and excretion (ADME) profile, making it an attractive scaffold for medicinal chemists.

Applications in Synthesis

While specific marketed drugs directly synthesized from this compound are not widely documented, its structural motif is of significant interest in the synthesis of bioactive molecules. The parent compound, 5-fluoro-1-indanone, is a known intermediate in the synthesis of compounds with potential anti-cancer and neuroprotective activities.[1][4][5] The introduction of the methyl group at the 2-position of this compound provides an additional point for stereochemical control and further derivatization, opening avenues for the synthesis of new chemical entities with potentially improved pharmacological profiles. The indanone scaffold is a core component of various compounds being investigated for their therapeutic potential.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. Its melting and boiling points are critical physicochemical parameters that inform its purity, identity, and handling. The conflicting reports on its boiling point highlight the importance of specifying the pressure at which the measurement is taken. As a fluorinated indanone derivative, this compound holds promise as a key intermediate in the synthesis of novel drug candidates, and a thorough understanding of its fundamental properties is essential for its effective utilization in research and development.

References

The Fluorinated Indanone Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. The strategic incorporation of fluorine into this core has emerged as a powerful tool to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the fluorinated indanone scaffold for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of fluorine's role in drug design, explore detailed synthetic methodologies for accessing these unique compounds, and elucidate their mechanisms of action in key therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. This guide aims to equip researchers with the necessary knowledge to effectively leverage the fluorinated indanone scaffold in the pursuit of novel and improved therapeutics.

The Strategic Advantage of Fluorine in the Indanone Core

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable addition to drug candidates.[1] When incorporated into the indanone scaffold, fluorine can profoundly influence the molecule's physicochemical and biological properties in several ways:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug.[2]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[2]

-

Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence a compound's ionization state and its interaction with biological targets.

These properties have made the fluorinated indanone scaffold a promising area of research for the development of new drugs with improved efficacy and safety profiles.

Synthetic Strategies for Fluorinated Indanones

The synthesis of fluorinated indanones can be broadly categorized into two main approaches: fluorination of a pre-existing indanone core and construction of the indanone ring from a fluorinated precursor. The choice of strategy depends on the desired position of the fluorine atom(s).

Fluorination of the Aromatic Ring

Introducing fluorine onto the aromatic portion of the indanone scaffold is a common strategy to modulate the electronic properties of the molecule. A typical approach involves the intramolecular Friedel-Crafts cyclization of a fluorinated phenylpropanoic acid.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [2]

This protocol describes the synthesis of the parent 5-fluoro-1-indanone scaffold via intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid.

Materials:

-

3-(3-fluorophenyl)propanoic acid

-

Chlorosulfonic acid

-

Crushed ice

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-indanone.

Fluorination at the α-Position

Fluorination at the C2 position of the indanone ring can significantly impact the molecule's conformation and interaction with biological targets. Electrophilic fluorinating reagents are commonly employed for this transformation.

Experimental Protocol: Synthesis of 2-Fluoro-1,3-indanedione [3]

This protocol describes the α-fluorination of 1,3-indanedione.

Materials:

-

1,3-indanedione

-

Electrophilic fluorinating agent (e.g., Selectfluor™)

-

Suitable solvent (e.g., acetonitrile)

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1,3-indanedione in the chosen solvent.

-

Add the electrophilic fluorinating agent to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with deionized water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by radial chromatography to obtain 2-fluoro-1,3-indanedione.

Therapeutic Applications and Mechanisms of Action

Fluorinated indanone derivatives have demonstrated significant potential in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.

Anticancer Activity

Certain fluorinated indanone derivatives have exhibited potent anticancer activity through multiple mechanisms.[4] A notable example is a fluorinated benzylidene indanone derivative that acts as a microtubule destabilizer, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] Furthermore, this class of compounds has been shown to possess anti-angiogenic properties by down-regulating Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[5]

Table 1: Anticancer Efficacy of a Fluorinated Benzylidene Indanone Derivative [4]

| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) |

| In Vitro Cytotoxicity (MCF-7) | Induces G2/M phase arrest | Not specified in the study |

| Mechanism of Action | Microtubule destabilizer; Down-regulates VEGF and HIF-α | Antimetabolite (inhibits thymidylate synthase) |

| In Vivo Efficacy | 48.2% tumor volume reduction in a C3H/Jax mice mammary carcinoma model | Tumor inhibition varies by model and dose |

| Toxicity | Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies in Swiss albino mice | Known for significant side effects |

Anti-inflammatory Activity

The indanone scaffold is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).[2] Fluorinated indanone derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[6] By selectively inhibiting COX-2 over COX-1, these compounds have the potential to reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with traditional NSAIDs.[7] The anti-inflammatory effects of some derivatives are also attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.[2]

Neuroprotective Activity

The indanone scaffold is present in donepezil, a well-known drug for the treatment of Alzheimer's disease.[8] This has spurred interest in developing novel indanone derivatives, including fluorinated analogs, for neurodegenerative disorders. These compounds are being explored for their ability to modulate the activities of enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of various neurological conditions.[9] Additionally, multi-fluorine labeled indanone derivatives are being investigated as potential MRI imaging probes for the early diagnosis of Alzheimer's disease by targeting β-amyloid plaques.[10]

Structural and Spectroscopic Characterization

The structural elucidation of fluorinated indanones is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The signals for the aromatic protons are influenced by both proton-proton and proton-fluorine coupling, resulting in complex splitting patterns. The methylene protons of the indanone ring typically appear as distinct multiplets.[11]

-

¹³C NMR: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms. The carbonyl carbon is the most deshielded signal. The carbon directly bonded to fluorine exhibits a large one-bond carbon-fluorine coupling constant (¹JCF).[3]

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information.[3]

Table 2: Representative NMR Data for 2-fluoro-1,3-indanedione [3]

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |

| ¹H | 5.4 ppm (doublet) | ¹JH-F = 51.0 Hz |

| ¹³C | 90.1 ppm (doublet, CF) | ¹JC-F = 211.2 Hz |

| 193.5 ppm (doublet, C=O adjacent to CF) | ²JC-F = 24.0 Hz | |

| ¹⁹F | -207.3 ppm (doublet) | ¹JF-H = 51.1 Hz |

Infrared (IR) Spectroscopy

The IR spectrum of a fluorinated indanone shows characteristic absorption bands for its functional groups. A strong absorption band in the region of 1710-1730 cm⁻¹ corresponds to the C=O stretch of the ketone. Aromatic and aliphatic C-H stretching bands are also observed, along with a strong C-F stretching band, typically around 1250 cm⁻¹.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[12] This technique is invaluable for understanding the conformational preferences of fluorinated indanones and their intermolecular interactions in the crystal lattice. Studies on fluorinated indanone derivatives have shown that trifluoroacetylated ketones tend to exist in a chelated cis-enol form in the solid state.[3]

Conclusion and Future Perspectives

The fluorinated indanone scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The strategic incorporation of fluorine offers a powerful means to fine-tune the physicochemical and pharmacological properties of indanone derivatives, leading to compounds with enhanced metabolic stability, target affinity, and bioavailability. The diverse biological activities of these compounds, including anticancer, anti-inflammatory, and neuroprotective effects, underscore their therapeutic potential.

Future research in this area should focus on expanding the chemical space of fluorinated indanones through the development of novel synthetic methodologies. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates. Furthermore, detailed investigations into the mechanisms of action of these compounds will provide valuable insights for their clinical development. The continued exploration of the fluorinated indanone scaffold holds great promise for addressing unmet medical needs in various disease areas.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccjm.org [ccjm.org]

- 8. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multi-fluorine labeled indanone derivatives as potential MRI imaging probes for β-Amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: α-Methylation of 5-Fluoro-1-indanone

Abstract: 5-Fluoro-1-indanone is a pivotal structural motif in medicinal chemistry, serving as a versatile precursor for a range of biologically active compounds.[1][2] The introduction of a methyl group at the α-position (C-2) can significantly alter the steric and electronic properties of the molecule, influencing its pharmacological profile. This document provides a comprehensive, field-tested protocol for the efficient α-methylation of 5-fluoro-1-indanone. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reliable and reproducible synthesis of 2-methyl-5-fluoro-1-indanone. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Reaction Principle and Mechanism

The α-methylation of a ketone is a classic carbon-carbon bond-forming reaction that proceeds via an enolate intermediate.[3] The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of 5-fluoro-1-indanone are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base.

The process involves two primary steps:

-

Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon, forming a planar sodium enolate. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly forms the enolate, driving the equilibrium to the product side with the evolution of hydrogen gas.[3][4]

-

Nucleophilic Attack (SN2 Reaction): The resulting enolate is a potent carbon-centered nucleophile. It readily attacks an electrophilic methyl source, such as methyl iodide (MeI), in a bimolecular nucleophilic substitution (SN2) reaction to form the new C-C bond, yielding the desired 2-methyl-5-fluoro-1-indanone.

While O-methylation is a possible side reaction, C-alkylation is generally favored for ketone enolates, particularly with covalent sodium-oxygen bonds in aprotic solvents like THF.

Caption: Reaction mechanism for the α-methylation of 5-fluoro-1-indanone.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier Example |

| 5-Fluoro-1-indanone (C₉H₇FO) | ≥98% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |

| Methyl Iodide (CH₃I) | ≥99%, stabilized | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR |

| Saturated Sodium Chloride (NaCl) | ACS Reagent | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR |

| Hexanes | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope |

| Equipment & Glassware |

| Round-bottom flasks (three-neck preferred) |

| Magnetic stirrer and stir bars |

| Schlenk line or inert gas (Argon/Nitrogen) manifold |

| Septa and needles |

| Syringes for liquid transfer |

| Ice bath and Dewar for dry ice/acetone bath |

| Separatory funnel |

| Rotary evaporator |

| Glass column for chromatography |

| Silica gel for column chromatography (230-400 mesh) |

| Thin-Layer Chromatography (TLC) plates (silica gel, UV254) |

| Standard laboratory glassware (beakers, graduated cylinders) |

| NMR Spectrometer, IR Spectrometer, Mass Spectrometer |

Detailed Experimental Protocol

PART A: Safety Precautions and Setup

WARNING: Sodium hydride reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[5][6] Methyl iodide is a toxic and potential carcinogen and should be handled with extreme care in a certified chemical fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

-

Inert Atmosphere: Assemble the reaction glassware and flame-dry it under vacuum or in an oven. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Handling:

-

Sodium Hydride: Weigh the required amount of NaH (60% dispersion) quickly and transfer it to the reaction flask. The mineral oil protects it from the atmosphere, but prolonged exposure should be avoided.

-

Anhydrous Solvents: Use a freshly opened bottle of anhydrous THF or dispense it from a solvent purification system.

-

PART B: Reaction Procedure

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an Argon atmosphere, add sodium hydride (0.53 g, 13.2 mmol, 1.2 eq., 60% dispersion).

-

Solvent Addition: Add 50 mL of anhydrous THF via syringe.

-

Substrate Addition: In a separate flask, dissolve 5-fluoro-1-indanone (1.65 g, 11.0 mmol, 1.0 eq.) in 25 mL of anhydrous THF.

-

Enolate Formation:

-

Cool the NaH/THF suspension to 0 °C using an ice-water bath.

-

Slowly add the solution of 5-fluoro-1-indanone dropwise to the stirred NaH suspension over 15-20 minutes.

-

Observation: Vigorous bubbling (H₂ evolution) will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation. The mixture should become a homogenous, slightly colored solution or a fine suspension.

-

-

Methylation:

-

Cool the reaction mixture back down to 0 °C.

-

Slowly add methyl iodide (0.82 mL, 1.87 g, 13.2 mmol, 1.2 eq.) dropwise via syringe.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

-

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The product spot should appear at a higher Rf value than the starting material.

PART C: Work-up and Purification

-

Quenching: Carefully cool the reaction mixture to 0 °C. Quench the reaction by slowly and cautiously adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of diethyl ether and 30 mL of water. Shake well and separate the layers.

-

Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

-

Combine all organic layers.

-

-

Washing: Wash the combined organic phase with 50 mL of saturated aqueous sodium chloride (brine), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Eluent: Start with 5% ethyl acetate in hexanes, gradually increasing the polarity to 10% ethyl acetate in hexanes.

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2-methyl-5-fluoro-1-indanone as a pale yellow oil or low-melting solid.

-

Data Summary and Characterization

| Parameter | Value | Notes |

| Starting Material | 5-Fluoro-1-indanone (1.65 g, 11.0 mmol) | 1.0 equivalent |

| Base | Sodium Hydride (0.53 g, 13.2 mmol, 60%) | 1.2 equivalents |

| Electrophile | Methyl Iodide (0.82 mL, 13.2 mmol) | 1.2 equivalents |

| Solvent | Anhydrous THF (75 mL total) | |

| Reaction Temperature | 0 °C to Room Temperature | Controlled addition at low temperature |

| Reaction Time | ~16 hours | Monitored by TLC |

| Expected Product | 2-Methyl-5-fluoro-1-indanone | M.W. = 164.18 g/mol |

| Theoretical Yield | 1.81 g | |

| Typical Isolated Yield | 75-85% | Yield after chromatographic purification |

Expected Spectroscopic Data for 2-Methyl-5-fluoro-1-indanone:

-

¹H NMR (CDCl₃): The spectrum is expected to show the disappearance of the triplet at the C-2 position of the starting material and the appearance of a doublet for the new methyl group (δ ≈ 1.2-1.4 ppm, J ≈ 7 Hz) and a corresponding quartet for the new methine proton at C-2 (δ ≈ 2.6-2.8 ppm). Aromatic and other methylene proton signals will also be present.[8]

-

¹³C NMR (CDCl₃): A new signal in the aliphatic region (δ ≈ 15-20 ppm) corresponding to the added methyl group is expected. The C-2 carbon signal will shift accordingly. The carbonyl carbon should remain highly downfield (δ ≈ 200 ppm).[8]

-

IR Spectroscopy (thin film): A strong carbonyl (C=O) stretching band will be prominent around 1710-1730 cm⁻¹, similar to the starting material. Aromatic C-H and C-F stretching bands will also be present.[1]

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z = 164, an increase of 14 amu from the starting material's molecular weight of 150.15 g/mol .[1] A characteristic fragment from the loss of CO (m/z = 136) may be observed.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of 2-methyl-5-fluoro-1-indanone.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgsyn.org [orgsyn.org]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. fishersci.com [fishersci.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. benchchem.com [benchchem.com]

Application Note: High-Purity Isolation of 5-Fluoro-2-methylindan-1-one via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Fluoro-2-methylindan-1-one from a crude synthetic mixture using silica gel column chromatography. This compound is a key building block in medicinal chemistry, and achieving high purity is critical for its use in subsequent, structurally sensitive reactions.[1] This guide details the logical progression from analytical thin-layer chromatography (TLC) for method development to a robust preparative column chromatography procedure, including troubleshooting and validation steps.

Introduction and Scientific Background

This compound belongs to the indanone class of bicyclic ketones. The incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often enhancing metabolic stability and receptor binding affinity.[2] Consequently, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents and other high-value organic compounds.[1]

Synthetic routes to this compound, such as the intramolecular Friedel-Crafts acylation or related cyclizations, can yield a mixture containing unreacted starting materials, regioisomers (e.g., 6-fluoro-2-methyl-1-indanone), and other side-products.[3] The structural similarity of these impurities to the target compound necessitates a highly efficient purification technique. Adsorption column chromatography on silica gel is the method of choice, as it separates compounds based on differences in their polarity.[4][5] The separation principle relies on the differential partitioning of the analyte between a polar stationary phase (silica gel) and a less polar mobile phase.[6] More polar compounds adsorb more strongly to the silica gel and elute later, while less polar compounds travel through the column more quickly.[7]

This protocol is designed to provide researchers with a self-validating system to consistently achieve >98% purity of the target compound.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉FO | [1][8] |

| Molecular Weight | 164.18 g/mol | [8] |

| Appearance | White crystalline solid | [1][8] |

| Melting Point | Approx. 80-82 °C | [1][8] |

| Boiling Point | Approx. 176-180 °C | [8] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, ethers). | [1] |

| Polarity | Moderately polar ketone. | [9] |

Method Development: Thin-Layer Chromatography (TLC)

Before attempting a large-scale column separation, it is imperative to develop and optimize the separation conditions using analytical TLC. The goal is to find a solvent system (mobile phase) that provides good separation between the desired product and its impurities, with an ideal retention factor (Rƒ) of 0.2 - 0.4 for the target compound.[9][10] This Rƒ range ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (risking co-elution) or too slowly (leading to band broadening).

TLC Protocol

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

-

Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (silica gel 60 F₂₅₄).

-

Eluent Selection: Prepare a series of developing solvents. A standard starting point for moderately polar ketones is a mixture of ethyl acetate and hexane.[11] Test solvent systems with increasing polarity (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane).

-

Development: Place the spotted TLC plate in a sealed developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). The indanone structure is UV-active.

-

Analysis: Calculate the Rƒ value for each spot. The optimal solvent system is the one that gives the target compound an Rƒ value between 0.2 and 0.4 and maximizes the distance to the nearest impurity spots.

Preparative Column Chromatography Protocol

This protocol is optimized for the purification of 1-5 grams of crude this compound. The amount of silica gel should be approximately 30-50 times the weight of the crude material for good separation.[9]

Materials and Reagents

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Dichloromethane (DCM, for dry loading)

-

Glass chromatography column with stopcock

-

Sand (washed)

-